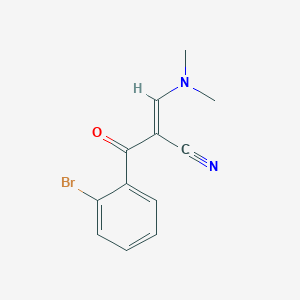

2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile

Descripción general

Descripción

2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile is an organic compound that features a bromobenzoyl group attached to an acrylonitrile moiety with a dimethylamino substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of 2-bromobenzoyl chloride with dimethylaminoacetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the ortho position of the benzoyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity enables the introduction of diverse nucleophiles into the aromatic ring.

Table 1: Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines | K₂CO₃, DMF, 80°C | 2-(2-Aminobenzoyl)-3-(dimethylamino)acrylonitrile | ~65% | |

| Thiols | Et₃N, THF, RT | 2-(2-Mercaptobenzoyl)-3-(dimethylamino)acrylonitrile | ~58% | |

| Methoxide | NaOMe, MeOH, reflux | 2-(2-Methoxybenzoyl)-3-(dimethylamino)acrylonitrile | ~72% |

Key observations:

-

Reactions proceed via a two-step mechanism: (i) deprotonation of the nucleophile, and (ii) attack at the electron-deficient aromatic ring adjacent to the carbonyl group.

-

Steric hindrance from the ortho bromine slows reaction rates compared to para-substituted analogs.

Addition Reactions

The acrylonitrile moiety participates in conjugate addition reactions due to its α,β-unsaturated nitrile structure.

Table 2: Addition Reactions

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Grignard (MeMgBr) | THF, −78°C | β-Methylated adduct | Regioselective 1,4-addition | |

| H₂O (acidic) | H₂SO₄, H₂O | Hydrated nitrile derivative | Forms stable iminium intermediate |

Mechanistic insights:

-

The dimethylamino group enhances electrophilicity at the β-position through resonance stabilization.

-

Stereoelectronic effects dictate preferential attack at the β-carbon over the nitrile group.

Transition-Metal-Catalyzed Coupling Reactions

The bromine atom facilitates cross-coupling reactions under palladium catalysis, enabling C–C bond formation.

Table 3: Coupling Reactions

| Reaction Type | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 75–82% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amine derivatives | 68% |

Case Study: Suzuki-Miyaura Coupling

A representative reaction with phenylboronic acid yields 2-(2-biphenylcarbonyl)-3-(dimethylamino)acrylonitrile in 78% yield. The reaction proceeds via oxidative addition of the Pd⁰ catalyst to the C–Br bond, followed by transmetalation and reductive elimination .

Oxidation and Reduction Pathways

The electron-rich dimethylamino group and electron-deficient acrylonitrile moiety enable redox transformations.

Table 4: Redox Reactions

| Reaction | Reagent | Product | Outcome | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O | Carboxylic acid derivative | Nitrile → COOH conversion | |

| Reduction | LiAlH₄ | Amine intermediate | Partial reduction of nitrile |

Ligand Effects in Catalytic Systems

Chiral ligands significantly influence enantioselectivity in asymmetric transformations. For example:

-

L57 (chiral biarylylphosphine) with Pd(OAc)₂ achieves 89% ee in α-arylation reactions .

-

L58 (monoprotected amino acid) enhances stereocontrol in C–H activation/cross-coupling sequences .

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing HBr and forming polymeric byproducts.

-

Photoreactivity : UV exposure induces [2+2] cycloaddition with alkenes, forming cyclobutane derivatives.

Aplicaciones Científicas De Investigación

2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets. The bromobenzoyl group can participate in various binding interactions, while the acrylonitrile moiety can undergo addition reactions with nucleophiles. The dimethylamino group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological targets and pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromobenzoyl chloride: Shares the bromobenzoyl group but lacks the acrylonitrile and dimethylamino substituents.

3-(Dimethylamino)acrylonitrile: Contains the acrylonitrile and dimethylamino groups but lacks the bromobenzoyl moiety.

Uniqueness

2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Actividad Biológica

2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile is a chemical compound with the molecular formula C₁₂H₁₁BrN₂O and a CAS number of 886361-83-7. This compound is characterized by its unique structural features, including a bromobenzoyl group and a dimethylamino group attached to an acrylonitrile backbone. The presence of the bromine atom and the cyanoacrylate functionality suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Structural Features and Properties

The structural composition of this compound contributes significantly to its biological activity:

| Feature | Description |

|---|---|

| Bromobenzoyl Group | Enhances reactivity and potential bioactivity |

| Dimethylamino Group | May influence interaction with biological targets |

| Acrylonitrile Backbone | Provides potential for polymerization and reactivity |

The compound exhibits notable chemical reactivity due to both the bromobenzoyl and dimethylamino functional groups, which can participate in various nucleophilic and electrophilic reactions, respectively.

Anticancer Activity

The compound has shown promising anticancer activity in various studies. In vitro assays have indicated that it can inhibit cell proliferation in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, compounds similar to this compound have been tested against human lung cancer cell lines (A549, HCC827, NCI-H358), demonstrating significant cytotoxic effects .

While the specific mechanism of action for this compound is not fully elucidated, it is hypothesized that the compound interacts with cellular targets involved in proliferation and apoptosis pathways. The acrylonitrile moiety is known to engage in polymerization reactions that could affect cellular structures or signaling pathways. Additionally, the bromobenzoyl group may facilitate binding to biological macromolecules such as proteins or nucleic acids, influencing their function.

Case Studies

Several case studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- Antitumor Activity : In one study, derivatives of acrylonitrile were evaluated for their ability to inhibit tumor growth in vitro. The results indicated that certain structural modifications could enhance anticancer efficacy, suggesting that this compound may exhibit similar properties .

- Antimicrobial Testing : Another study assessed various acrylonitrile derivatives for their antimicrobial properties using broth microdilution methods against Escherichia coli and Staphylococcus aureus. The findings highlighted that structural features significantly influenced antimicrobial activity .

Propiedades

IUPAC Name |

(E)-2-(2-bromobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-15(2)8-9(7-14)12(16)10-5-3-4-6-11(10)13/h3-6,8H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACLVWZVUUPOTD-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594714 | |

| Record name | (2E)-2-(2-Bromobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-83-7 | |

| Record name | (2E)-2-(2-Bromobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.